

Spectroscopic Profile of Prim-O-Glucosylcimifugin: A Technical Guide

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Compound of Interest

Compound Name: *Prim-O-Glucosylcimifugin*

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This technical guide provides an in-depth overview of the spectroscopic data for **Prim-O-Glucosylcimifugin**, a chromone glycoside of significant interest in medicinal chemistry. This document compiles essential Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow diagram to support research and development activities.

Chemical Structure and Properties

Prim-O-Glucosylcimifugin is a natural product predominantly found in the roots of *Saposhnikovia divaricata*.^{[1][2][3][4]} Its chemical structure consists of a cimifugin aglycone linked to a β -D-glucopyranosyl moiety.

Molecular Formula: $C_{22}H_{28}O_{11}$

Molecular Weight: 468.45 g/mol

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for the identification and structural elucidation of **Prim-O-Glucosylcimifugin**. Electrospray ionization (ESI) is a commonly employed technique.

MS Data Summary

Ionization Mode	Precursor Ion (m/z)	Formula	Adduct	Major Fragment Ion (m/z)	Corresponding Loss
Positive ESI	469.1711	$[C_{22}H_{29}O_{11}]^+$	$[M+H]^+$	307.0917	Loss of glucose (162 Da)
Negative ESI	513.1600	$[C_{22}H_{27}O_{11}HCOO]^-$	$[M+HCOO]^-$	467.1553	Loss of HCOOH

Fragmentation Pathway

The principal fragmentation pathway of **Prim-O-Glucosylcimifugin** in positive ion mode involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety ($C_6H_{10}O_5$, 162 Da). This produces the stable aglycone fragment, cimifugin, at m/z 307.



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Caption: Fragmentation of **Prim-O-Glucosylcimifugin** in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is indispensable for the complete structural assignment of **Prim-O-Glucosylcimifugin**. While a complete, published table of specific chemical shifts and coupling constants for **Prim-O-Glucosylcimifugin** is not readily available in the searched literature, this section provides expected chemical shift ranges for key structural features based on the analysis of related chromone glycosides.^{[5][6]}

1H NMR Data (Expected Ranges)

Proton	Expected Chemical Shift (ppm)	Multiplicity	Notes
H-5 (Chromone)	6.0 - 6.5	s	
H-8 (Chromone)	6.5 - 7.0	s	
H-2' (Furan)	4.8 - 5.2	m	
H-3' (Furan)	3.0 - 3.5	m	
H-7 Methylene	4.5 - 5.0	m	Protons of the CH ₂ group connecting the glucose
Anomeric H-1" (Glucose)	4.5 - 5.0	d	
Other Glucose Protons	3.2 - 4.0	m	
4-OCH ₃	~3.9	s	
Isopropyl Protons	1.2 - 1.5	s	Two methyl groups

¹³C NMR Data (Expected Ranges)[5][6]

Carbon	Expected Chemical Shift (ppm)
C-2 (Chromone)	160 - 165
C-3 (Chromone)	110 - 115
C-4 (Chromone)	175 - 180
C-4a (Chromone)	105 - 110
C-5 (Chromone)	95 - 100
C-6 (Chromone)	155 - 160
C-7 (Chromone)	160 - 165
C-8 (Chromone)	90 - 95
C-8a (Chromone)	150 - 155
C-2' (Furan)	85 - 90
C-3' (Furan)	30 - 35
C-7 Methylene	65 - 70
Anomeric C-1" (Glucose)	100 - 105
Other Glucose Carbons	60 - 80
4-OCH ₃	55 - 60
Isopropyl Carbons	25 - 30
C(OH) of Isopropyl	70 - 75

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of spectroscopic data. The following sections outline typical protocols for the analysis of **Prim-O-Glucosylcimifugin**.

Sample Preparation for NMR Spectroscopy

- Isolation: **Prim-O-Glucosylcimifugin** is typically isolated from the dried roots of *Saposhnikovia divaricata* by extraction with a polar solvent such as 70% ethanol.[1]

- **Purification:** The crude extract is subjected to chromatographic techniques, such as column chromatography over silica gel or high-speed counter-current chromatography, to yield the pure compound.^[7]
- **Sample Preparation:** For NMR analysis, approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., methanol-d₄ or chloroform-d). Tetramethylsilane (TMS) is often used as an internal standard.

NMR Data Acquisition

- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC).
- **Temperature:** Spectra are typically recorded at room temperature.
- **Data Processing:** The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

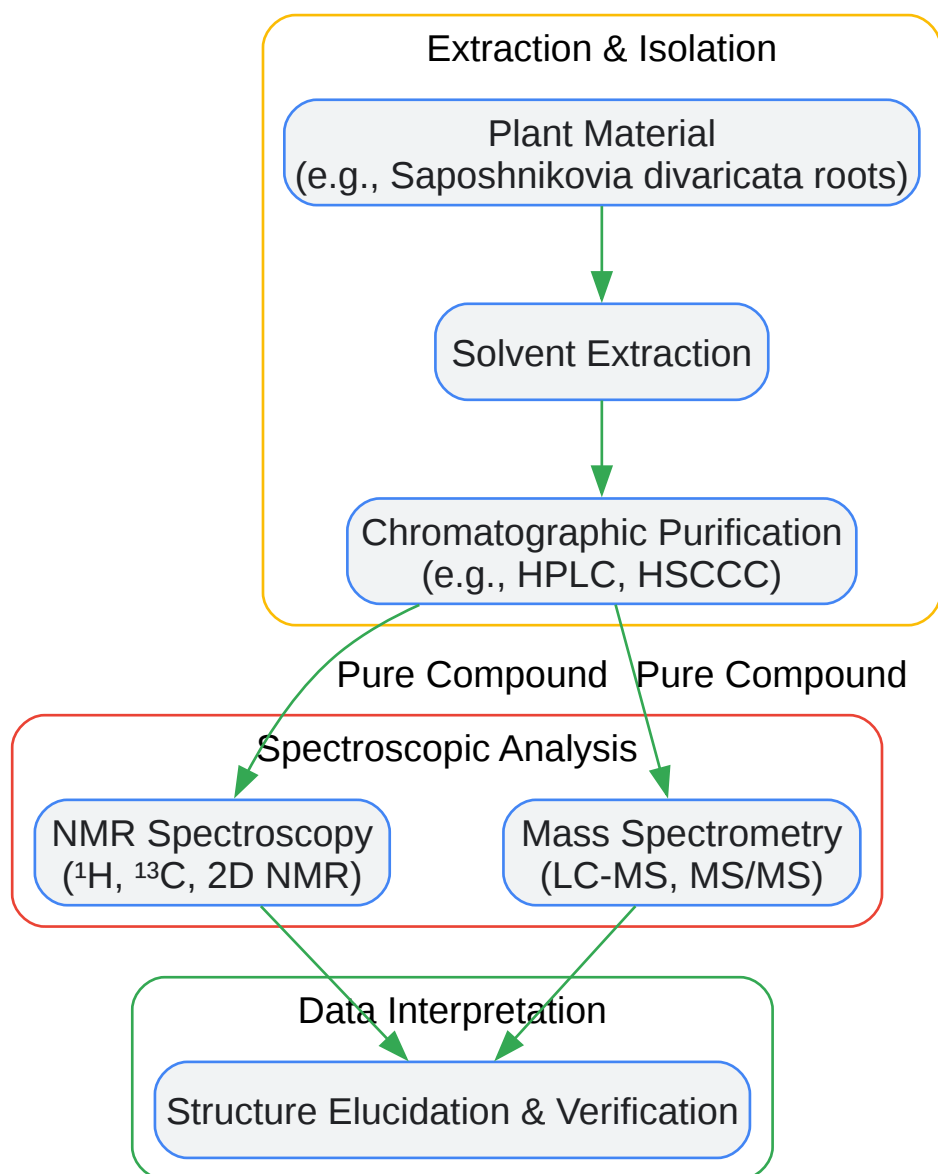
LC-MS/MS Analysis Protocol

- **Chromatographic Separation:**
 - **Column:** A C18 reversed-phase column is commonly used.
 - **Mobile Phase:** A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid) and acetonitrile or methanol is employed.^[8]
 - **Flow Rate:** A typical flow rate is around 0.8 mL/min.^[8]
 - **Injection Volume:** 5-10 µL of the sample solution is injected.
- **Mass Spectrometry Detection:**
 - **Ion Source:** Electrospray ionization (ESI) in both positive and negative ion modes.
 - **Mass Analyzer:** A triple quadrupole or ion trap mass spectrometer is used for MS/MS analysis.

- Scan Mode: Multiple Reaction Monitoring (MRM) is often used for quantification, targeting the transition from the precursor ion to the major fragment ion (e.g., m/z 469 \rightarrow 307 in positive mode).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Prim-O-Glucosylcimifugin**.



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Caption: General workflow for spectroscopic analysis.

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